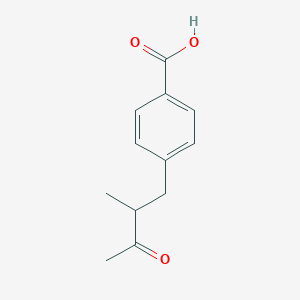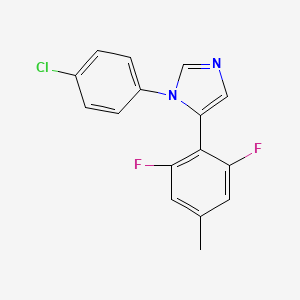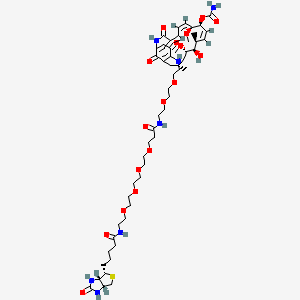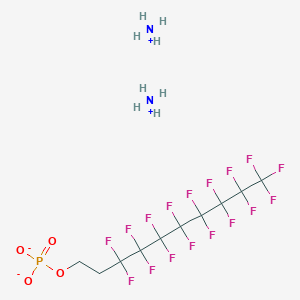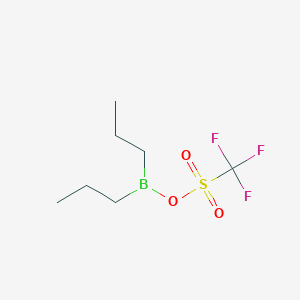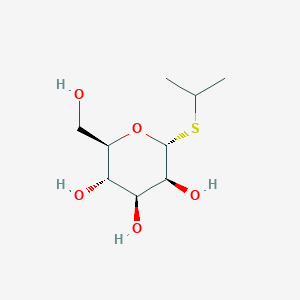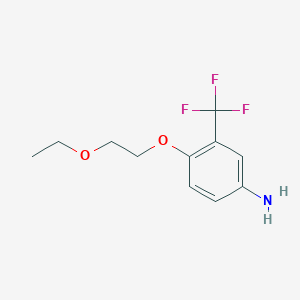
4-(2-Ethoxyethoxy)-3-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Ethoxyethoxy)-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C11H14F3NO2. It is primarily used in research and development within the fields of chemistry and biology. This compound is known for its unique chemical structure, which includes both ethoxyethoxy and trifluoromethyl groups, making it a valuable reagent in various chemical reactions and studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyethoxy)-3-(trifluoromethyl)aniline typically involves the reaction of 4-nitro-3-(trifluoromethyl)aniline with ethylene glycol monoethyl ether in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Ethoxyethoxy)-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The ethoxyethoxy and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various amines.
Aplicaciones Científicas De Investigación
4-(2-Ethoxyethoxy)-3-(trifluoromethyl)aniline has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce ethoxyethoxy and trifluoromethyl groups into target molecules.
Biology: This compound is utilized in the study of enzyme interactions and protein modifications.
Medicine: Research involving this compound includes the development of pharmaceuticals and the study of drug metabolism.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Ethoxyethoxy)-3-(trifluoromethyl)aniline involves its interaction with various molecular targets, such as enzymes and receptors. The ethoxyethoxy group can enhance solubility and bioavailability, while the trifluoromethyl group can increase the compound’s stability and reactivity. These interactions can modulate biological pathways and influence the compound’s overall effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Ethoxyethoxy)-2-(trifluoromethyl)aniline
- 4-(2-Ethoxyethoxy)aniline
- 4-(2-Ethoxyethoxy)-2-fluoro-1-(trifluoromethyl)benzene
Uniqueness
4-(2-Ethoxyethoxy)-3-(trifluoromethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethoxyethoxy and trifluoromethyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C11H14F3NO2 |
|---|---|
Peso molecular |
249.23 g/mol |
Nombre IUPAC |
4-(2-ethoxyethoxy)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H14F3NO2/c1-2-16-5-6-17-10-4-3-8(15)7-9(10)11(12,13)14/h3-4,7H,2,5-6,15H2,1H3 |
Clave InChI |
KLMOJKBBTOUNPZ-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOC1=C(C=C(C=C1)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



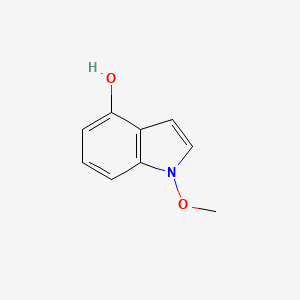
![7-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12842253.png)

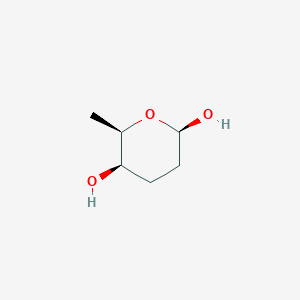
![azanium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl naphthalen-1-yl phosphate](/img/structure/B12842263.png)
![4,4-Difluoro-5,5-dimethyl-7-(quinolin-3-yl)-4,5-dihydrothieno[2,3-c]pyridine](/img/structure/B12842271.png)
![N-Butyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12842274.png)
